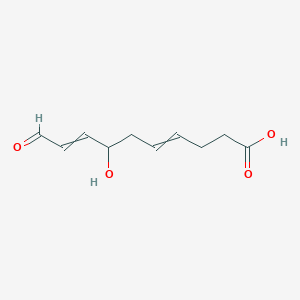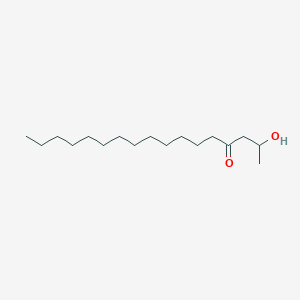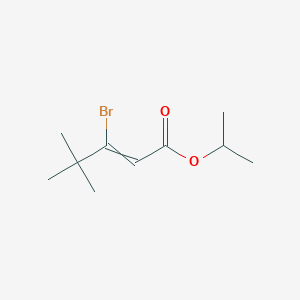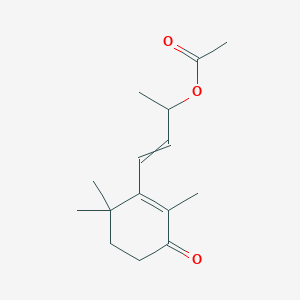
4-(4-Chlorobutoxy)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorobutoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO3S. This compound is characterized by the presence of a benzene ring substituted with a 4-chlorobutoxy group and a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Phosphorus Pentachloride Method
-
Phosphorus Oxychloride Method
Reactants: Sodium benzenesulfonate and phosphorus oxychloride.
Conditions: Similar to the phosphorus pentachloride method, the mixture is heated and stirred periodically.
Procedure: The product is purified by distillation under reduced pressure.
-
Chlorosulfonic Acid Method
Reactants: Benzene and chlorosulfonic acid.
Conditions: The reaction is carried out at 20–25°C with continuous stirring.
Procedure: Benzene is slowly added to chlorosulfonic acid, and the mixture is stirred to form benzenesulfonyl chloride.
Chemical Reactions Analysis
Types of Reactions
-
Electrophilic Aromatic Substitution
Reactions: The compound undergoes electrophilic aromatic substitution reactions, where the benzene ring is attacked by electrophiles.
Reagents and Conditions: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3). .
Products: The major products depend on the electrophile used. .
-
Nucleophilic Substitution
Reactions: The sulfonyl chloride group can undergo nucleophilic substitution reactions.
Reagents and Conditions: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Products: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters
Scientific Research Applications
4-(4-Chlorobutoxy)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the synthesis of sulfonamide-based drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(4-Chlorobutoxy)benzene-1-sulfonyl chloride involves its reactivity as an electrophile and a nucleophile:
Electrophilic Reactivity: The sulfonyl chloride group is highly electrophilic and can react with nucleophiles such as amines, alcohols, and thiols.
Nucleophilic Reactivity: The compound can also undergo nucleophilic aromatic substitution reactions, where the benzene ring is attacked by nucleophiles.
Comparison with Similar Compounds
4-(4-Chlorobutoxy)benzene-1-sulfonyl chloride can be compared with other similar compounds:
4-(Benzyloxy)benzene-1-sulfonyl chloride: This compound has a benzyloxy group instead of a chlorobutoxy group.
4-Chlorobutane-1-sulfonyl chloride: This compound lacks the benzene ring and has a simpler structure.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: This compound has a trifluoromethyl group instead of a chlorobutoxy group.
Properties
CAS No. |
854306-62-0 |
|---|---|
Molecular Formula |
C10H12Cl2O3S |
Molecular Weight |
283.17 g/mol |
IUPAC Name |
4-(4-chlorobutoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C10H12Cl2O3S/c11-7-1-2-8-15-9-3-5-10(6-4-9)16(12,13)14/h3-6H,1-2,7-8H2 |
InChI Key |
DVEKBYDQYUBOKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


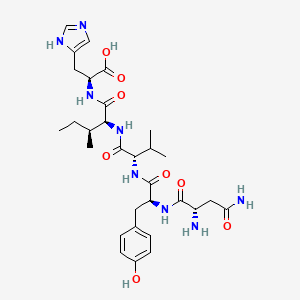
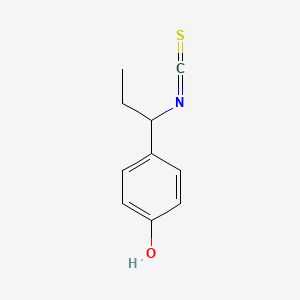
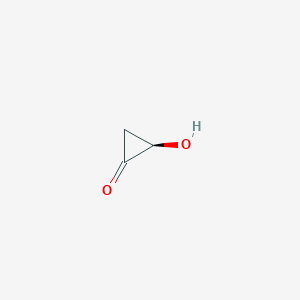
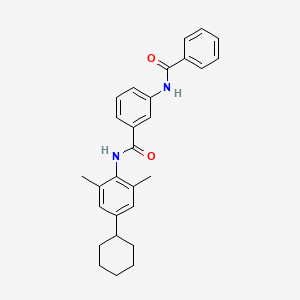
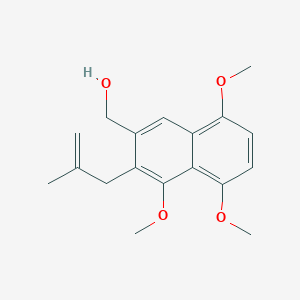

![{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B14194272.png)
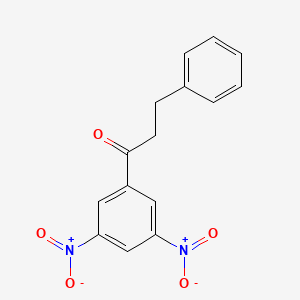
![[4-(3,5-Difluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl](phenyl)methanone](/img/structure/B14194283.png)
